molecular formula C16H18N2O3 B569545 (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine CAS No. 1346242-32-7

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

Cat. No.: B569545
CAS No.: 1346242-32-7
M. Wt: 286.331
InChI Key: IGNXGHWUJLKYJA-LBPRGKRZSA-N
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Description

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a nitrophenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the selection of appropriate solvents and catalysts is crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylamines depending on the nucleophile used.

Scientific Research Applications

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, leading to various biological effects. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S)-N,N-dimethyl-1-[3-(4-nitrophenoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12(17(2)3)13-5-4-6-16(11-13)21-15-9-7-14(8-10-15)18(19)20/h4-12H,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNXGHWUJLKYJA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801177965
Record name Benzenemethanamine, N,N,α-trimethyl-3-(4-nitrophenoxy)-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346242-32-7
Record name Benzenemethanamine, N,N,α-trimethyl-3-(4-nitrophenoxy)-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346242-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N,N,α-trimethyl-3-(4-nitrophenoxy)-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYL-1-(3-(4-NITROPHENOXY)PHENYL)ETHANAMINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM1505E3C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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